N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
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Description
N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of N-tert-butyl amides
The compound is used in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This reaction is catalyzed by Cu(OTf)2 and is carried out under solvent-free conditions at room temperature .
Drug Development
The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV. CPI-1189, with antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound, being an indole derivative, could potentially exhibit these activities.
Anti-fungal Effects
While the specific anti-fungal effects of the compound were not found in the search results, it’s worth noting that similar compounds have been studied for their anti-fungal properties .
Antibacterial Activities
Similar compounds have been screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Anti-cancer Agents
The compound could potentially be used in the design and synthesis of novel anti-cancer agents .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine to form 3-(4-fluorophenyl)-2-amino-4,6-dioxo-[1]benzofuro[3,2-d]pyrimidine. This intermediate is then reacted with tert-butyl acetoacetate to form N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-cyanopyridine", "tert-butyl acetoacetate", "acetic anhydride", "sodium acetate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine in ethanol to form 3-(4-fluorophenyl)-2-amino-4,6-dioxo-[1]benzofuro[3,2-d]pyrimidine.", "Step 2: Reaction of 3-(4-fluorophenyl)-2-amino-4,6-dioxo-[1]benzofuro[3,2-d]pyrimidine with tert-butyl acetoacetate in acetic anhydride and sodium acetate to form N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide.", "Step 3: Purification of the final product by recrystallization from ethanol and water." ] } | |
CAS RN |
895792-25-3 |
Product Name |
N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Molecular Formula |
C22H20FN3O4 |
Molecular Weight |
409.417 |
IUPAC Name |
N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H20FN3O4/c1-22(2,3)24-17(27)12-25-18-15-6-4-5-7-16(15)30-19(18)20(28)26(21(25)29)14-10-8-13(23)9-11-14/h4-11H,12H2,1-3H3,(H,24,27) |
InChI Key |
QDVCVCKDKHSMKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
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